2,7-Diazaspiro[4.4]nonane
Overview
Description
2,7-Diazaspiro[4.4]nonane and its derivatives are a class of spirocyclic compounds that have garnered interest due to their unique structural features and potential applications in various fields of chemistry and pharmacology. These compounds are characterized by their spirocyclic framework, which typically involves the fusion of two rings through a single carbon atom, imparting a three-dimensional structure that can be crucial for biological activity .
Synthesis Analysis
The synthesis of 2,7-Diazaspiro[4.4]nonane derivatives has been achieved through various methods. A cascade process involving N,O-diacyl hydroxylamines has been described, which utilizes a [3,3]-sigmatropic rearrangement followed by intramolecular cyclization and spirocyclization to yield 1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones . Another approach involves a one-pot synthesis using Mn(III)-based oxidation to create 2-oxa-7-azaspiro[4.4]nonane-8,9-diones from a mixture of 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones . Additionally, an isocyanide-based multicomponent reaction has been developed to synthesize 1,7-diazaspiro[4,4]nonane-2,4-dione derivatives, demonstrating high atom economy . An improved synthesis method starting from malononitrile has also been reported, offering higher efficiency and better yield .
Molecular Structure Analysis
The molecular structure of diazaspiro[4.4]nonane derivatives is characterized by the presence of a spirocyclic core, which can exhibit screw-type symmetry (C2) and optical activity even in the absence of an asymmetric carbon atom. For instance, the crystal structure of (R/S)-1,6-dinitro-3,8-dioxa-1,6-diazaspiro[4.4]nonane-2,7-dione has been predicted and determined, highlighting the subtle differences in density between the racemate and the optically active compound .
Chemical Reactions Analysis
The reactivity of diazaspiro[4.4]nonane derivatives allows for further chemical transformations. For example, nitrilimides can undergo cycloaddition with 3-aryliden-2(3H)-furanone derivatives to yield diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives . Moreover, the reaction of 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitriles with methanol in the presence of sulfuric acid leads to the formation of 9-alkyl-8-methoxy-8-methyl-1,3,6-trioxo-2,7-diazaspiro[4.4]nonane-4-carbonitriles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,7-Diazaspiro[4.4]nonane derivatives are influenced by their spirocyclic structure. While some derivatives have been synthesized and tested for cholinergic properties, showing no significant activity at either the central or peripheral level , others have demonstrated excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains, indicating their potential as antitubercular agents . The crystal structure prediction and determination studies provide insights into the density and stability of these compounds, which are important for their practical applications .
Scientific Research Applications
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Pharmaceutical Research : “2,7-Diazaspiro[4.4]nonane” compounds are mentioned in a patent by Bayer Aktiengesellschaft . The patent covers methods of preparing these compounds, but it does not provide specific applications or results.
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Antibacterial Research : Certain fluoroquinolone antibacterials substituted with “2,7-Diazaspiro[4.4]nonane” exhibit potent Gram-positive and Gram-negative activity. The specific methods of application or experimental procedures are not detailed in the source.
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Material Science : “1,6-Dioxaspiro[4.4]nonane-2,7-dione” was used to cure diglycidylether of bisphenol A (DGEBA) with ytterbium triflate as initiator . The source does not provide a detailed description of the methods or results.
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Cancer Research : There is a patent application for the use of “2,7-Diazaspiro[4.4]nonanes” in the treatment or prevention of cancers . The specific scientific field, application, methods, and results are not detailed in the source.
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Osteoclast Inhibition : Novel “2,7-Diazaspiro[4.4]nonane” derivatives have been studied for their ability to inhibit mouse and human osteoclast activities and prevent bone loss in ovariectomized mice without affecting bone formation . The source does not provide a detailed description of the methods or results.
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Inhibition of Menin-MLL Interaction : There is a patent application that covers 2,7-diazaspiro nonane compounds which inhibit the interaction between menin and MLL-1 . The specific scientific field, application, methods, and results are not detailed in the source.
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Material Science : “1,6-Dioxaspiro[4.4]nonane-2,7-dione” was used to cure diglycidylether of bisphenol A (DGEBA) with ytterbium triflate as initiator . The source does not provide a detailed description of the methods or results.
- Transformation in Furo[3,4-c] : Transformation of 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro [4.4]non-3-en-4-carbonitriles in concentrated hydrohalic acid media leads to the obtaining of two classes of fused heterocycles: 4-halogen-3-hydroxy-1,3-dihydrofuro [3,4- c ]pyridin-1-ones and octahydropyrrolo [3,4- c ]pyrrole-1,3,4,6-tetraones .
properties
IUPAC Name |
2,7-diazaspiro[4.4]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-3-8-5-7(1)2-4-9-6-7/h8-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVRNOMZDQTUNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507068 | |
Record name | 2,7-Diazaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40507068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Diazaspiro[4.4]nonane | |
CAS RN |
175-96-2 | |
Record name | 2,7-Diazaspiro[4.4]nonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Diazaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40507068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Diaza-spiro[4.4]nonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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